molecular formula C8H6ClN3 B12989513 3-Chloro-2-methylpyrido[3,4-b]pyrazine

3-Chloro-2-methylpyrido[3,4-b]pyrazine

Cat. No.: B12989513
M. Wt: 179.60 g/mol
InChI Key: STCITEQPQQJYOG-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H6ClN3 It is a derivative of pyrido[3,4-b]pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the second position of the pyrido ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylhydrazine, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-b]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-2-methylpyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-2-methylpyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:

    3-Chloro-2-methylpyrido[2,3-b]pyrazine: Similar in structure but with different positional isomerism.

    Pyrido[3,4-b]pyrazine: Lacks the chlorine and methyl substituents, leading to different chemical properties and reactivity.

    Pyrido[2,3-b]pyrazine: Another positional isomer with distinct chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloro-2-methylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H6ClN3/c1-5-8(9)12-7-4-10-3-2-6(7)11-5/h2-4H,1H3

InChI Key

STCITEQPQQJYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=NC=CC2=N1)Cl

Origin of Product

United States

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